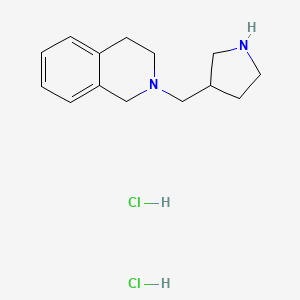

2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Description

Properties

IUPAC Name |

2-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-4-14-11-16(8-6-13(14)3-1)10-12-5-7-15-9-12;;/h1-4,12,15H,5-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMUGKJUYMSUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CN2CCC3=CC=CC=C3C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity. The specific targets and their roles would need further investigation.

Mode of Action

It’s known that the pyrrolidine ring and its derivatives interact with their targets, leading to changes that result in their biological activity

Biochemical Pathways

Bioactive molecules characterized by the pyrrolidine ring and its derivatives have been reported to influence various biochemical pathways. The exact pathways and their downstream effects would need further investigation.

Pharmacokinetics

The introduction of heteroatomic fragments in molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Result of Action

Compounds characterized by the pyrrolidine ring and its derivatives have been reported to exhibit a wide spectrum of biological activity. The specific molecular and cellular effects would need further investigation.

Biological Activity

2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is . The compound features a tetrahydroisoquinoline core structure, which is known for its ability to interact with various biological targets.

Pharmacological Effects

- Neuroprotective Properties : Research indicates that THIQ derivatives exhibit neuroprotective effects. For instance, studies have shown that certain THIQ compounds can mitigate neurotoxicity in models of Parkinson's disease by reducing oxidative stress and enhancing dopaminergic neuron survival .

- Muscarinic Receptor Antagonism : Some derivatives of tetrahydroisoquinoline have been identified as potent antagonists of muscarinic receptors. A study highlighted that specific THIQ analogs demonstrated high affinity for M2 muscarinic receptors, suggesting potential applications in treating conditions related to cholinergic dysfunction .

- Antimicrobial Activity : Compounds within the THIQ class have also been evaluated for their antimicrobial properties. They have shown efficacy against various pathogens, making them candidates for further development as antimicrobial agents .

The mechanisms by which 2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride exerts its biological effects include:

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity, particularly in cholinergic and dopaminergic systems.

- Antioxidant Activity : By reducing reactive oxygen species (ROS), this compound can protect neuronal cells from oxidative damage.

- Inhibition of Enzymatic Pathways : Certain THIQ derivatives inhibit enzymes involved in neurotransmitter degradation or synthesis, enhancing their therapeutic potential.

Case Studies

Structural-Activity Relationship (SAR)

The biological activity of 2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is influenced by its structural components:

- Substituents on the Isoquinoline Ring : Variations in substituents can significantly alter receptor affinity and selectivity.

- Pyrrolidine Group : The presence of the pyrrolidine moiety enhances binding to specific biological targets and may improve solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Pharmacological and Physicochemical Comparisons

Receptor Binding and Selectivity

- κ-Opioid Antagonists : Piperidine-substituted analogs (e.g., 2-(piperidin-4-yl)-1,2,3,4-THQ dihydrochloride) exhibit high selectivity for κ-opioid receptors over μ- and δ-subtypes, with IC50 values <10 nM . In contrast, pyrrolidine-containing derivatives (e.g., the target compound) may favor adrenergic or dopaminergic receptors due to smaller ring size and flexibility .

- PPARγ Agonists: Cycloaliphatic amino groups (e.g., dihydropyrrol in Compound 26v) enhance PPARγ binding affinity, whereas bulkier substituents reduce activity .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in 6-(trifluoromethyl)-1,2,3,4-THQ hydrochloride increases logP by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .

- Solubility : Dihydrochloride salts (e.g., target compound and piperidin-4-yl analog) exhibit superior aqueous solubility (>10 mg/mL) compared to free bases .

Preparation Methods

Formation of the Pyrrolidinylmethyl Tetrahydroisoquinoline Core

The critical intermediate, 1-(1-pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline , is prepared through a two-step process:

(a) Succinimide Intermediate Formation:

1-aminomethyl-2-benzyl-1,2,3,4-tetrahydroisoquinoline is reacted with succinic anhydride in tetralin at 140°C for 1 hour, forming a succinimide derivative. This intermediate is isolated by decantation and filtration after solvent removal.(b) Reduction to Pyrrolidinylmethyl Derivative:

The succinimide intermediate is treated with sodium bis(2-methoxyethoxy)aluminium hydride (Vitride) in dry toluene at room temperature and then heated to 80°C for 3 hours. Upon workup, the product is isolated as an oil, which is converted to the dihydrochloride salt by treatment with HCl in ether, yielding a solid with melting point around 200°C.

Catalytic Hydrogenation to Remove Benzyl Group

The benzyl substituent at position 2 is removed by catalytic hydrogenation:

- The pyrrolidinylmethyl-substituted benzyl derivative is dissolved in 95% ethanol and hydrogenated over 5% palladium on charcoal at room temperature and 40°C for about 7 hours.

- After filtration and solvent removal, the resulting 1-(1-pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline free base is obtained, ready for further functionalization.

Acylation to Form the Target Compound

The free base is acylated with substituted phenylacetic acids to introduce the acyl group at position 2:

- The amine is reacted with the corresponding phenylacetic acid (e.g., 3,4-dichlorophenylacetic acid) in dry dichloromethane in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent.

- The reaction proceeds at ambient temperature for approximately 5 hours.

- The precipitated dicyclohexylurea byproduct is removed by filtration.

- The crude product is isolated by solvent evaporation and converted to the dihydrochloride salt by treatment with hydrochloric acid.

- The salt is purified by recrystallization from suitable solvents such as ethanol or acetone.

Representative Preparation Example (Adapted from Patent Literature)

| Step | Reagents/Conditions | Product | Yield | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| (a) 1-aminomethyl-2-benzyl-1,2,3,4-tetrahydroisoquinoline + succinic anhydride in tetralin, 140°C, 1 h | Succinimide intermediate | 4 g (from 5 g starting amine) | - | - | |

| (b) Reduction with sodium bis(2-methoxyethoxy)aluminium hydride in toluene, rt 0.5 h, 80°C 3 h | 2-benzyl-1-(1-pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline | 3.4 g (oil) | - | Converted to dihydrochloride salt, mp 200°C | |

| (c) Catalytic hydrogenation (5% Pd/C, EtOH, rt, 7 h) | 1-(1-pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline (free base) | 5.5 g crude | - | - | |

| (d) Acylation with 3,4-dichlorophenylacetic acid, DCC, CH2Cl2, rt, 5 h | 1-(1-pyrrolidinylmethyl)-2-(3,4-dichlorophenylacetyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | 1.7 g | 253-257 | Purified by recrystallization |

Salt Formation and Purification

- The free base amines are converted into their dihydrochloride salts by treatment with hydrochloric acid in ether or appropriate solvents.

- Crystallization from ethanol, acetone, or mixtures thereof yields salts with well-defined melting points and high purity.

- Optical resolution can be achieved by formation of tartaric acid salts (e.g., (+)- or (-)-tartrate salts) to obtain enantiomerically enriched compounds.

Summary Table of Key Physical and Chemical Data for Representative Compounds

| Compound Description | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Salt Form | Optical Activity |

|---|---|---|---|---|---|

| 1-(1-pyrrolidinylmethyl)-2-(3,4-dichlorophenylacetyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | C22H25Cl2N2O · HCl | 439.81 | 253-257 | Dihydrochloride | Racemate |

| (+)-Tartrate salt of above | C26H30Cl2N2O6 | 553.43 | 185-187 | Tartrate | +55.01 (MeOH) |

| (-)-Tartrate salt of above | C26H30Cl2N2O6 | 553.43 | 185-187 | Tartrate | -54.25 (MeOH) |

Research Findings and Analytical Data

- NMR Spectroscopy confirms the structural integrity of the pyrrolidinylmethyl substituent and the tetrahydroisoquinoline core.

- Melting points and optical rotations are consistent with literature values, confirming purity and stereochemistry.

- The dihydrochloride salts exhibit good crystallinity and stability, suitable for pharmaceutical applications.

- The synthetic route allows for variation of the acyl substituent, enabling the preparation of analogues with different pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, and what purity benchmarks should be targeted?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization, alkylation, and salt formation. Critical steps include purification via recrystallization or column chromatography. Purity benchmarks (>95%) should be validated using HPLC with reference standards, as emphasized in pharmaceutical quality guidelines .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) are essential for confirming molecular structure. X-ray crystallography may resolve stereochemical ambiguities. Cross-validation with PubChem data (e.g., InChI keys) ensures consistency .

Q. What in vitro models are suitable for initial pharmacological evaluation of this compound?

- Methodological Answer : Receptor binding assays (e.g., dopamine or serotonin receptors) and enzyme inhibition studies (e.g., monoamine oxidase) are recommended. Use cell lines expressing target receptors to assess affinity and selectivity, followed by dose-response analyses .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability during synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, highlights the importance of pH control and reagent concentration in scaling up multi-step syntheses. Real-time monitoring via LC-MS can identify intermediate bottlenecks .

Q. How should contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer composition, cell line variability). Standardize protocols using reference compounds and validate purity via orthogonal methods (HPLC, elemental analysis). Replicate studies under controlled conditions to isolate variables .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding affinities and stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Q. How can researchers assess the compound’s metabolic stability and potential toxicity in early-stage studies?

- Methodological Answer : Use hepatocyte microsomal assays to evaluate cytochrome P450 metabolism. Pair with Ames tests for mutagenicity and hERG channel inhibition assays for cardiotoxicity profiling. Dose-dependent cytotoxicity should be assessed in primary cell cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.